molecular formula C27H19Br2N3O3 B5748747 2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B5748747
M. Wt: 593.3 g/mol
InChI Key: ATSFDJGIVLJOSN-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with bromine and propargyloxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-(2-propynyloxy)aniline and 5-bromo-2-(2-propynyloxy)benzaldehyde.

    Condensation Reaction: These intermediates undergo a condensation reaction to form the quinazolinone core.

    Cyclization: The final step involves cyclization to form the dihydroquinazolinone structure.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE exerts its effects involves interaction with specific molecular targets. The bromine and propargyloxy groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The quinazolinone core is known to interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar compounds to 2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-prop-2-ynoxyphenyl)-3-[(E)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Br2N3O3/c1-3-13-34-24-11-9-19(28)15-18(24)17-30-32-26(31-23-8-6-5-7-21(23)27(32)33)22-16-20(29)10-12-25(22)35-14-4-2/h1-2,5-12,15-17,26,31H,13-14H2/b30-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSFDJGIVLJOSN-OCSSWDANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=NN2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Br)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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